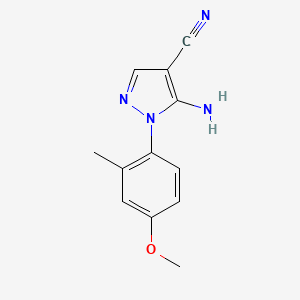

5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(4-methoxy-2-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-8-5-10(17-2)3-4-11(8)16-12(14)9(6-13)7-15-16/h3-5,7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHSVYSJNCDGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of (Ethoxymethylene)malononitrile with Aryl Hydrazines

One of the most effective methods for synthesizing 5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile involves the reaction of (ethoxymethylene)malononitrile with 4-methoxy-2-methylphenylhydrazine . This reaction is typically carried out in a solvent like ethanol or trifluoroethanol under reflux conditions.

-

- 4-Methoxy-2-methylphenylhydrazine (1.2 mmol)

- (Ethoxymethylene)malononitrile (1 mmol)

- Absolute ethanol or trifluoroethanol (2 mL)

- Nitrogen atmosphere

-

- Add 4-methoxy-2-methylphenylhydrazine to ethanol or trifluoroethanol with stirring.

- Slowly add (ethoxymethylene)malononitrile to the solution.

- Bring the mixture to reflux under a nitrogen atmosphere.

- Continue refluxing for 4 hours.

- Purify the crude product using column chromatography with a hexane/ethyl acetate gradient.

Reaction of β-Ketonitriles with Hydrazines

Another versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. Although this method is more general, it can be adapted for the synthesis of This compound by using an appropriate β-ketonitrile precursor and 4-methoxy-2-methylphenylhydrazine .

-

- β-Ketonitrile precursor (e.g., α-cyanoacetophenone derivative)

- 4-Methoxy-2-methylphenylhydrazine (1.2 mmol)

- Solvent (e.g., ethanol)

-

- React the β-ketonitrile with 4-methoxy-2-methylphenylhydrazine in the chosen solvent.

- Allow the mixture to reflux under a nitrogen atmosphere.

- Purify the resulting 5-aminopyrazole using standard chromatographic techniques.

Analysis of Reaction Conditions and Yields

The choice of solvent and reaction conditions significantly affects the yield and efficiency of the synthesis. For the reaction involving (ethoxymethylene)malononitrile , ethanol and trifluoroethanol have been shown to be effective solvents, with ethanol often providing higher yields for various aryl hydrazines.

| Solvent | Yield (%) |

|---|---|

| Ethanol | 68% |

| Trifluoroethanol | 84% (for phenylhydrazine) |

| Methanol | Moderate |

| Tetrahydrofuran | Low |

The yields can vary based on the specific aryl hydrazine used and the conditions optimized for each reaction.

Spectroscopic Characterization

The synthesized This compound can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) : $${}^{1}$$H, $${}^{13}$$C, and other relevant nuclei to confirm the structure.

- Mass Spectrometry (MS) : To verify the molecular weight and fragmentation pattern.

- Infrared (IR) Spectroscopy : To identify functional groups such as the cyano and amine groups.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or aldehydes.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile, exhibit promising anticancer properties. A review highlighted that modifications at the N1 position of the pyrazole structure can influence antiproliferative activity against various cancer cell lines. For instance, certain derivatives demonstrated significant inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research involving aminopyrazole-based compounds showed that specific substitutions could enhance anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

Anticonvulsant Activity

Some derivatives of this compound have been evaluated for anticonvulsant properties. Studies suggest that the distance between functional groups in the molecule plays a crucial role in its pharmacological activity, indicating a pathway for developing new anticonvulsant drugs .

Case Study: Anticancer Efficacy

A study published in MDPI reported on the anticancer efficacy of various aminopyrazole derivatives, including those similar to this compound. The findings indicated that specific structural modifications could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Case Study: Anti-inflammatory Activity

Research focusing on pyrazole derivatives revealed that compounds with particular substituents showed significant inhibition of pro-inflammatory cytokines such as Interleukin-6 and Tumor Necrosis Factor-alpha (TNF-alpha). These findings suggest that pyrazoles can be developed into therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

Inhibition of enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic activity.

Receptor modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Pyrazole Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Derivatives with nitro (e.g., 2,4-dinitrophenyl) or chloro substituents exhibit higher melting points and enhanced stability due to increased polarity and intermolecular interactions .

- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and methyl (-CH₃) groups improve solubility in organic solvents, as seen in the 4-methoxy-2-methylphenyl analog (hypothesized) and the 4-methylphenyl derivative .

- Spectroscopic Trends : Nitrile (-CN) peaks in IR spectra consistently appear near 2200–2300 cm⁻¹ across analogs, while NH₂ groups show absorption around 3200–3400 cm⁻¹ .

Crystallographic and Molecular Interactions

Crystallographic data for 5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile () reveal hydrogen bonding between NH₂ and nitrile groups, stabilizing the lattice .

Biological Activity

5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies, including case studies, research findings, and relevant data tables.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, characterized by the presence of an amino group and a carbonitrile moiety. The synthesis typically involves the condensation of (ethoxymethylene)malononitrile with aryl hydrazines, yielding various derivatives with potential biological applications .

Structural Formula

The molecular formula for this compound is , with a molecular weight of approximately 230.27 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds in this class have been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .

Case Study: Inhibition of Cancer Cell Lines

| Cell Line | Growth Inhibition (%) | IC50 (mg/mL) |

|---|---|---|

| HepG2 | 54.25 | 73 |

| HeLa | 38.44 | 84 |

This data suggests that while the compound exhibits significant activity against certain cancer cells, it shows limited toxicity towards normal fibroblasts, indicating a favorable therapeutic index .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have also been investigated. For example, several compounds demonstrated effective radical scavenging activity in assays such as ABTS and DPPH tests. The introduction of specific substituents on the pyrazole ring can enhance these properties significantly .

Anti-inflammatory Effects

Another notable biological activity of this compound is its anti-inflammatory potential. Azo-linked derivatives of pyrazole have shown promising results in reducing inflammation markers in various experimental models .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Kinases : The compound has been identified as a selective inhibitor of p38 MAP kinase, which plays a critical role in inflammatory responses .

- Hydrogen Bonding : Structural studies indicate that the compound forms critical hydrogen bonds with amino acid residues in target proteins, enhancing its binding affinity and selectivity .

Q & A

Q. What are the established synthetic routes for 5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via cyclocondensation reactions using precursors like 5-amino-pyrazole derivatives and substituted aryl halides. Key steps include:

- Solvent Selection : Dimethyl sulfoxide (DMSO) or ethanol/acetone mixtures are used for solubility and reactivity .

- Catalysts : Lithium hydroxide enhances nucleophilic substitution in aryl halide reactions .

- Green Chemistry : Guar gum as a biocatalyst improves reaction efficiency (yields ~85%) and reduces byproducts .

- Temperature Control : Heating at 343 K for 4.5 hours optimizes intermediate formation .

Yield optimization involves monitoring reaction progress via TLC and recrystallization from ethanol/acetone (1:1) for purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H NMR : Identifies substituent environments (e.g., δ 2.54 ppm for OCH3 groups) .

- IR Spectroscopy : Confirms functional groups (e.g., CN stretch at ~2200 cm⁻¹, NH2 at ~3237 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry and packing. For example, dihedral angles between aromatic rings (e.g., 74.03°) and hydrogen-bonding networks (N–H⋯O/N interactions) are critical for validating structure .

- Melting Point Analysis : Consistency with literature values (e.g., 228–229°C) confirms purity .

Advanced Research Questions

Q. How does the compound inhibit COX-2 and 5-LOX enzymes, and what in vitro assays validate its selectivity and potency?

Methodological Answer:

Q. What crystallographic refinements (e.g., SHELX software) are required to resolve hydrogen-bonding networks in its crystal structure?

Methodological Answer:

Q. How should researchers address discrepancies in reported biological activities (e.g., varying IC50 values across studies)?

Methodological Answer:

- Source Analysis : Verify cell line authenticity (e.g., MCF-7 vs. Hep-G2) and assay conditions (e.g., serum-free media vs. FBS-supplemented) .

- Statistical Rigor : Use ANOVA to compare IC50 values across replicates, ensuring p < 0.05 significance .

- Control Standardization : Include reference inhibitors (e.g., ZD-2138 for 5-LOX) to normalize inter-lab variability .

Q. What safety protocols are essential when handling this compound due to its reactivity and toxicity profile?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMSO) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Mitigation : Pre-treatment with antioxidants (e.g., N-acetylcysteine) in cell-based assays to reduce oxidative stress artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.